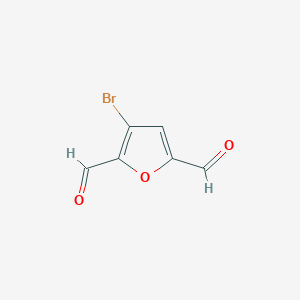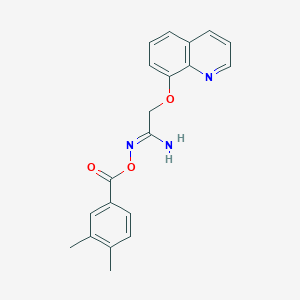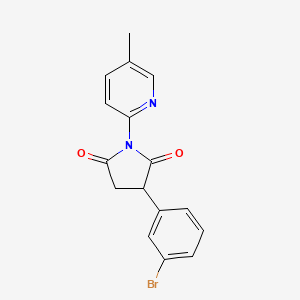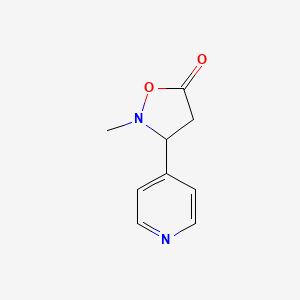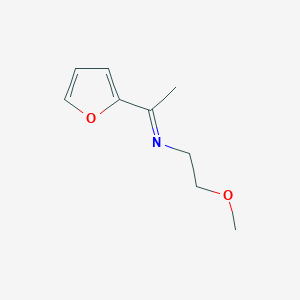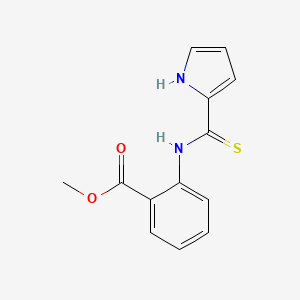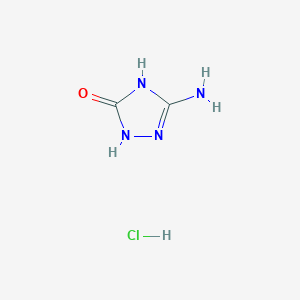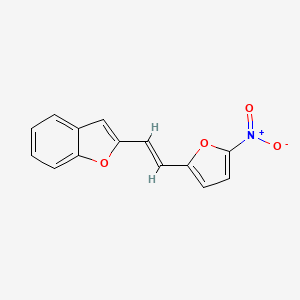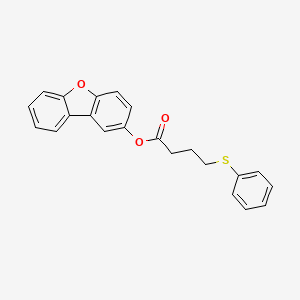
Dibenzofuran-2-yl 4-phenylsulfanylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring This specific compound features a butanoate ester group attached to the dibenzofuran core, with a phenylthio substituent on the butanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate typically involves the following steps:
Formation of Dibenzo[b,d]furan Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives or via the O-arylation of phenols followed by cyclization.
Introduction of Butanoate Group: The butanoate ester group can be introduced through esterification reactions involving dibenzofuran-2-yl carboxylic acid and butanol in the presence of an acid catalyst.
Addition of Phenylthio Group: The phenylthio group can be added via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group on the butanoate chain.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings in the dibenzofuran core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio group can enhance its binding affinity to certain proteins, while the dibenzofuran core provides structural stability and rigidity.
Comparación Con Compuestos Similares
Dibenzo[b,d]furan: The parent compound without the butanoate and phenylthio groups.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Uniqueness: Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate is unique due to the combination of the dibenzofuran core with the butanoate ester and phenylthio substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
5617-40-3 |
|---|---|
Fórmula molecular |
C22H18O3S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
dibenzofuran-2-yl 4-phenylsulfanylbutanoate |
InChI |
InChI=1S/C22H18O3S/c23-22(11-6-14-26-17-7-2-1-3-8-17)24-16-12-13-21-19(15-16)18-9-4-5-10-20(18)25-21/h1-5,7-10,12-13,15H,6,11,14H2 |
Clave InChI |
JVBAJDGGTNHQEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCCC(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


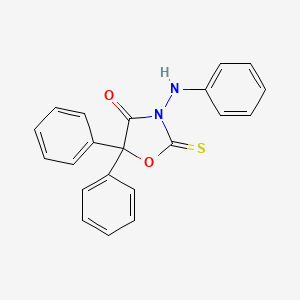
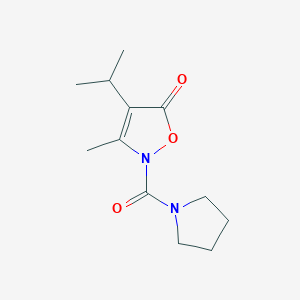
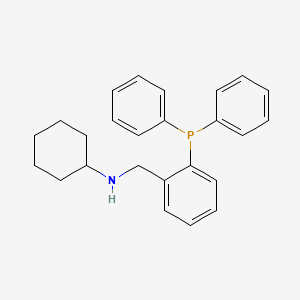
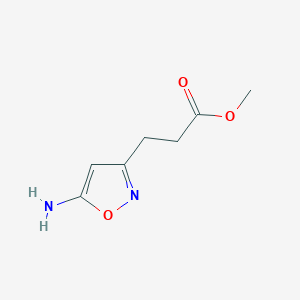
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
